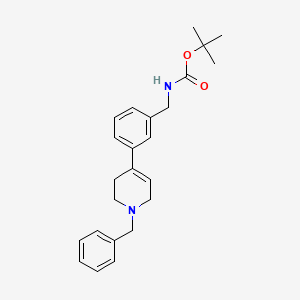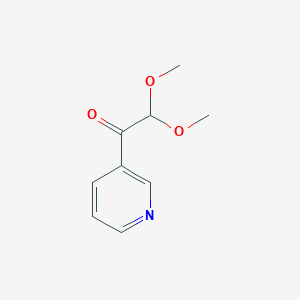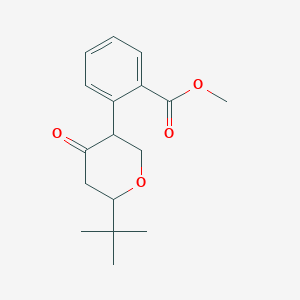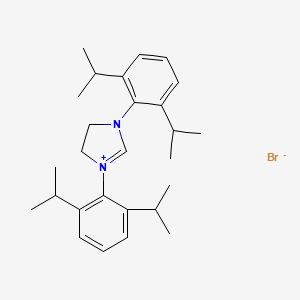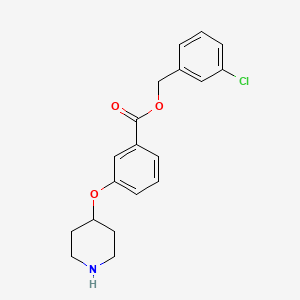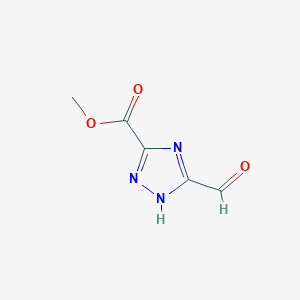
methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with biological receptors and enzymes, thereby exerting its effects . The specific pathways involved depend on the particular application and target molecule.
Comparaison Avec Des Composés Similaires
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but lacks the formyl group.
3-amino-1,2,4-triazole: Used as a building block for various heterocyclic compounds.
1,2,4-triazole-3-carboxylic acid: Another derivative used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and applications compared to its analogues.
Propriétés
Formule moléculaire |
C5H5N3O3 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H5N3O3/c1-11-5(10)4-6-3(2-9)7-8-4/h2H,1H3,(H,6,7,8) |
Clé InChI |
ZWUQIAZSUFLCFR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNC(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


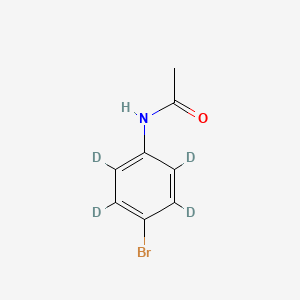
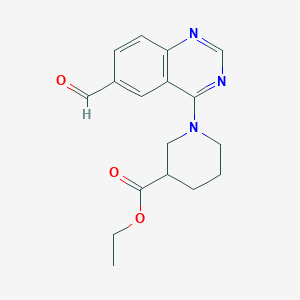
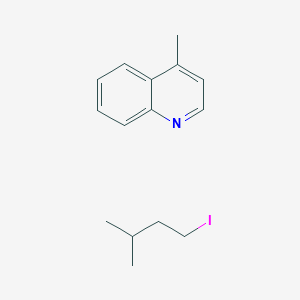
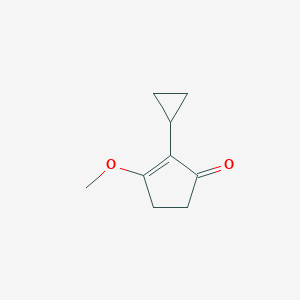
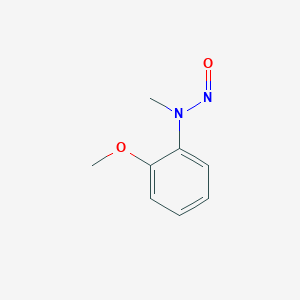
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
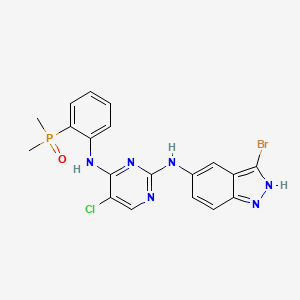
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
